molecular formula C20H18N4O5S B458335 N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B458335
M. Wt: 426.4g/mol
InChI Key: GDZBADRLYUUFBB-UHFFFAOYSA-N
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Description

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a sulfonamide group, and a pyrimidinyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxole derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Pyrimidinyl Moiety: The final step involves coupling the sulfonamide intermediate with 4,6-dimethyl-2-pyrimidinamine under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving sulfonamides and pyrimidines.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidinyl moiety can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidinyl moiety but lacks the benzodioxole and sulfonamide groups.

    Benzodioxole derivatives: Contain the benzodioxole ring but differ in other functional groups.

    Sulfonamide compounds: Feature the sulfonamide group but vary in the attached aromatic systems.

Uniqueness

N-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a sulfonamide group, and a pyrimidinyl moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H18N4O5S/c1-12-9-13(2)22-20(21-12)24-30(26,27)16-6-4-15(5-7-16)23-19(25)14-3-8-17-18(10-14)29-11-28-17/h3-10H,11H2,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

GDZBADRLYUUFBB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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